

Introduction: The Strategic Importance of 2-Amino-5-hydroxypyridine

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Compound of Interest

Compound Name: 2-Amino-5-hydroxypyridine

Cat. No.: B112774

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2-Amino-5-hydroxypyridine is a heteroaromatic organic compound that holds significant strategic value in medicinal chemistry and materials science.^[1] As a substituted pyridine, its unique arrangement of an amino group and a hydroxyl group on the pyridine ring imparts a rich and versatile reactivity profile. These functional groups allow it to serve as a nucleophile, a hydrogen bond donor and acceptor, and a precursor to a wide array of more complex molecular architectures.^{[1][2]} Its importance is underscored by its role as a key intermediate in the synthesis of novel drug candidates and as an effective antioxidant.^{[3][4][5]} This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.

Core Physicochemical Properties

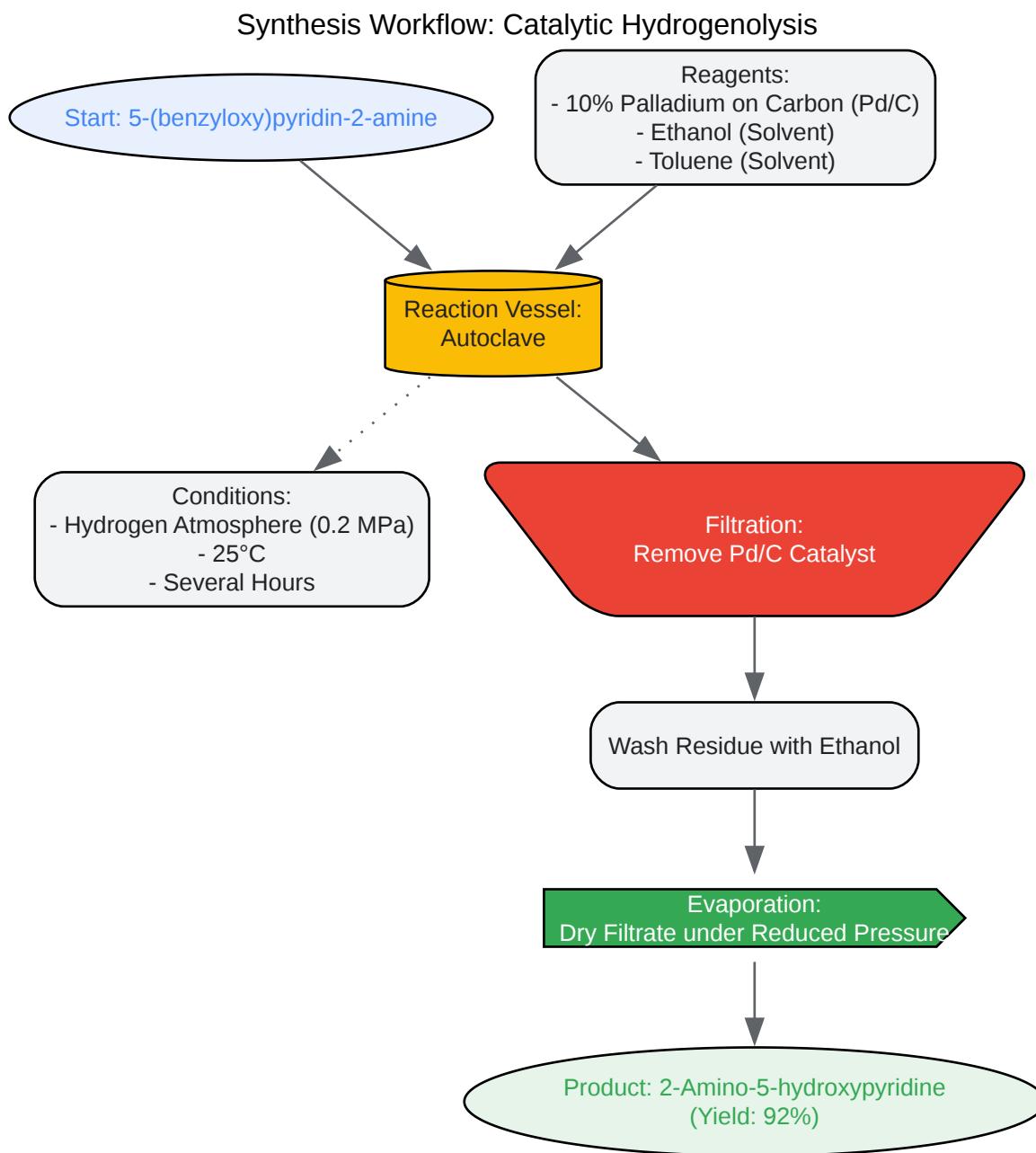
The fundamental properties of **2-Amino-5-hydroxypyridine** are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Reference
CAS Number	55717-46-9	[1] [3]
IUPAC Name	6-aminopyridin-3-ol	[1]
Molecular Formula	C ₅ H ₆ N ₂ O	[1] [6]
Molecular Weight	110.11 g/mol	[1] [6]
Appearance	White to light yellow or gray crystalline solid	[1] [3] [5]
Melting Point	100 - 117 °C	[1] [5]
Solubility	Soluble in polar solvents (e.g., water, ethanol)	[1]
pKa (Predicted)	10.47 ± 0.10	[5]

Structural Chemistry: The Critical Role of Tautomerism

A defining characteristic of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms.[\[7\]](#)[\[8\]](#) For **2-Amino-5-hydroxypyridine**, this involves an intramolecular proton transfer between the hydroxyl group and the ring nitrogen, resulting in the formation of 6-Amino-3(2H)-pyridone.

The position of this equilibrium is highly sensitive to the solvent environment.[\[9\]](#)[\[10\]](#) In non-polar solvents, the **2-amino-5-hydroxypyridine** form is generally favored. Conversely, in polar, protic solvents such as water and ethanol, the equilibrium shifts significantly toward the more polar 6-amino-3(2H)-pyridone tautomer, which benefits from intermolecular hydrogen bonding and possesses a large dipole moment.[\[9\]](#)[\[10\]](#) This phenomenon is causally critical, as the reactivity and spectroscopic signature of the molecule can differ substantially depending on which tautomer predominates under the experimental conditions.



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Caption: High-yield synthesis workflow for **2-Amino-5-hydroxypyridine**.

Experimental Protocol: Synthesis via Catalytic Hydrogenolysis

[3][6] This protocol describes the synthesis of **2-amino-5-hydroxypyridine** from 5-(benzyloxy)pyridin-2-amine, adapted from established high-yield procedures.

1. Materials and Equipment:

- 5-(benzyloxy)pyridin-2-amine (1 equivalent)
- 10% Palladium on activated carbon (Pd/C), 53% moisture content
- Ethanol
- Toluene
- Autoclave or suitable hydrogenation reactor
- Filtration apparatus (e.g., Büchner funnel with filter paper)
- Rotary evaporator

2. Procedure:

- **Vessel Charging:** In an autoclave, charge the 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution containing the 10% Pd/C catalyst, and additional ethanol. A representative scale involves 2-amino-5-benzyloxyypyridine, 217g of ethanol, and a toluene solution (331g) containing 2.28g of 10% Pd/C. [3] * **Causality Insight:** The use of a Pd/C catalyst is crucial for the hydrogenolysis reaction, which cleaves the C-O bond of the benzyl ether protecting group. Ethanol and toluene act as solvents to ensure the homogeneity of the reaction mixture.
- **Hydrogenation:** Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to 0.2 MPa (absolute pressure). [3][6]3. **Reaction:** Maintain the reaction at 25°C with continuous stirring. The reaction typically proceeds for several hours (e.g., 4 hours). [6] * **Self-Validation:** Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the complete consumption of the starting material.
- **Catalyst Removal:** Upon completion, carefully vent the hydrogen from the autoclave and purge with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite or suitable filter paper. [3][6]5. **Washing:** Wash the filtered catalyst residue with additional ethanol (e.g., 76g) to ensure the complete recovery of the product. [3][6]6. **Isolation:**

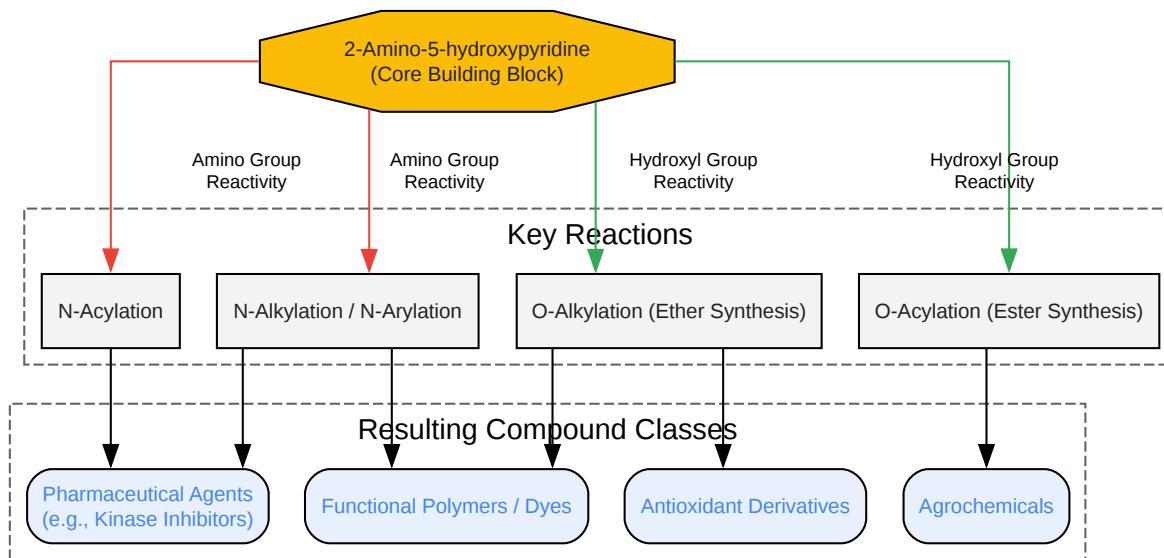
Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.

- Product: The resulting solid is **2-amino-5-hydroxypyridine**, which can be dried further under a vacuum. This procedure has been reported to yield the product in 92% purity. [3][6]

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of **2-Amino-5-hydroxypyridine** makes it a highly valuable building block in synthetic and medicinal chemistry. [1][4] The amino group is a potent nucleophile, while the hydroxyl group can be functionalized through various reactions. This allows for selective and sequential modifications to build complex molecular scaffolds.

- Nucleophilic Substitution: The amino group readily participates in C-N bond formation reactions, such as copper-catalyzed aminations, enabling its coupling with a variety of substrates. [1]* Pharmaceutical Scaffolding: It is a privileged scaffold used in the construction of a wide range of biologically active molecules. [2] Its structure is found in compounds investigated for anti-inflammatory, anti-cancer, and antibacterial properties. [2][11]* Antioxidant Activity: The compound has been identified as an efficient antioxidant, particularly in preventing the oxidation of human low-density lipoproteins (LDL), suggesting its potential utility in cardiovascular research. [3][5]

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Caption: Reactivity and applications of **2-Amino-5-hydroxypyridine**.

Safety and Handling

Proper handling of **2-Amino-5-hydroxypyridine** is essential to ensure laboratory safety. The compound is classified with several hazard statements.

- Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [\[5\]](#)*

Precautions for Safe Handling:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [\[12\]](#) * Ensure adequate ventilation, preferably by working in a chemical fume hood, to avoid inhalation of dust or vapors. [\[12\]](#) * Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water. [\[12\]](#)[\[13\]](#) *

Practice good industrial hygiene. Wash hands before breaks and at the end of work. [\[12\]](#)*

Storage Conditions:

- Store in a tightly closed container in a dry, cool, and well-ventilated place. [12] * For long-term stability, keep in a dark place under an inert atmosphere at room temperature. [5]

Conclusion

2-Amino-5-hydroxypyridine is a compound of considerable utility for scientific research and development. Its well-defined physicochemical properties, coupled with its versatile reactivity and accessible high-yield synthesis, establish it as a valuable intermediate. A thorough understanding of its tautomeric nature is paramount for predicting its behavior and designing robust experimental protocols. For professionals in drug discovery, its role as a privileged scaffold continues to facilitate the exploration of new chemical space and the development of novel therapeutic agents.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Amino-5-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112774#2-amino-5-hydroxypyridine-chemical-properties]

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